molecular formula C23H22F3N3O2S B2583851 1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1226437-23-5

1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2583851
CAS No.: 1226437-23-5
M. Wt: 461.5
InChI Key: JFXULWUNSHVLPK-UHFFFAOYSA-N
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Description

1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a key research tool for investigating the mechanism of necroptosis, a form of programmed necrotic cell death. Necroptosis has been implicated in the pathogenesis of a wide range of diseases, including ischemic injury , inflammatory diseases , and neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. By specifically inhibiting RIPK1 kinase activity, this compound effectively blocks the formation of the necrosome, a complex containing RIPK1, RIPK3, and MLKL, thereby preventing the execution of necrotic cell death. Its research value lies in its ability to dissect the contribution of necroptosis in various pathological models, enabling the validation of RIPK1 as a therapeutic target. The compound's structure, featuring a key thioether linkage, is characteristic of a class of highly effective necroptosis inhibitors that target the kinase domain of RIPK1. Researchers utilize this inhibitor in vitro and in vivo to elucidate cell death pathways and to explore potential novel treatment strategies for conditions where apoptosis is impaired or where necroptosis drives pathology.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2S/c1-16-4-6-17(7-5-16)20-14-27-22(32-15-21(30)28-12-2-3-13-28)29(20)18-8-10-19(11-9-18)31-23(24,25)26/h4-11,14H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXULWUNSHVLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogous imidazole derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Reference
Target Compound 1H-imidazole 5-(p-tolyl), 1-(4-(trifluoromethoxy)phenyl), thioethanone-pyrrolidine ~500 (estimated) Trifluoromethoxy, thioether, pyrrolidine N/A -
2-(N-pyrrolidinyl)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone (6d, ) 1H-imidazole 2,4,5-triphenyl, ethanone-pyrrolidine 421.53 Ethylpyrrolidine, triphenyl 30
2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol (6, ) 1H-imidazole 4-(4-fluorophenyl), 5-(2-fluoropyridin-4-yl), thioethanol ~360 (estimated) Fluorophenyl, fluoropyridine, thioether N/A
Example 74 () Benzoimidazole 1-Methyl, 5-(pyridinyloxy), 4-trifluoromethylphenyl ~550 (estimated) Trifluoromethyl, pyridinyloxy N/A
5a () Pyrrolidin-2-one 5-phenyl, 4-(benzimidazol-2-yl), 1-(naphthalen-2-ylthiazol-2-yl) ~500 (estimated) Benzimidazole, naphthylthiazole 60
1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole () Phenanthroimidazole 4-methoxyphenyl, 4-(trifluoromethyl)phenyl ~480 (estimated) Phenanthrene, trifluoromethyl, methoxy N/A

Key Observations

The pyrrolidine substituent in the target compound and compound 6d () may improve solubility relative to morpholine or bulky aromatic groups seen in other derivatives .

Thioether Linkage: The thioether in the target compound and compound 6 () provides flexibility, which could modulate binding kinetics in enzyme-active sites. However, the ethanone group in the target compound may reduce polarity compared to the hydroxyl group in compound 6 .

Synthetic Accessibility: Yields for imidazole derivatives vary widely (25–60%), with triphenyl-substituted imidazoles (e.g., 6d, ) showing moderate yields (30%), while benzimidazole-pyrrolidinone hybrids (e.g., 5a, ) achieve higher yields (60%) . The target compound’s synthesis would likely require multi-step optimization due to its complex substitution pattern.

Biological Relevance: Compounds with trifluoromethyl/trifluoromethoxy groups (e.g., ) are often designed for kinase inhibition or antimicrobial activity. The target compound’s trifluoromethoxy group may enhance target affinity compared to non-fluorinated analogs .

Research Findings and Implications

  • Pharmacokinetic Potential: The trifluoromethoxy group in the target compound may improve metabolic stability over nitroimidazoles () or morpholine derivatives (), which are prone to oxidative degradation .
  • Structural Uniqueness: Unlike phenanthroimidazoles () or benzoimidazoles (), the target compound’s imidazole-thioether-pyrrolidine architecture is rare in literature, suggesting novel structure-activity relationships .

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